molecular formula C13H11NO B14021766 2-Methyl-5-(pyridin-3-yl)benzaldehyde

2-Methyl-5-(pyridin-3-yl)benzaldehyde

Cat. No.: B14021766
M. Wt: 197.23 g/mol
InChI Key: VJVQNLVBAONPGY-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO It is a benzaldehyde derivative where the benzene ring is substituted with a methyl group and a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pyridin-3-yl)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with a pyridine derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated control systems, and efficient purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(pyridin-3-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyridin-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(pyridin-4-yl)benzaldehyde
  • 2-Methyl-5-(pyridin-2-yl)benzaldehyde
  • 2,5-Di(pyridin-4-yl)benzaldehyde

Uniqueness

2-Methyl-5-(pyridin-3-yl)benzaldehyde is unique due to the specific positioning of the pyridin-3-yl group, which can influence its reactivity and interactions compared to other isomers.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-methyl-5-pyridin-3-ylbenzaldehyde

InChI

InChI=1S/C13H11NO/c1-10-4-5-11(7-13(10)9-15)12-3-2-6-14-8-12/h2-9H,1H3

InChI Key

VJVQNLVBAONPGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CC=C2)C=O

Origin of Product

United States

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